molecular formula C11H8N3O+ B569613 (Cyanoamino)-naphthalen-1-yl-oxoazanium CAS No. 117505-21-2

(Cyanoamino)-naphthalen-1-yl-oxoazanium

Cat. No.: B569613
CAS No.: 117505-21-2
M. Wt: 198.205
InChI Key: VUWCLHHFXRLBHH-UHFFFAOYSA-N
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Description

(Cyanoamino)-naphthalen-1-yl-oxoazanium is a nitrogen-containing heterocyclic compound featuring a naphthalene backbone substituted with a cyanoamino (–NH–CN) group and an oxoazanium (–O–NH₃⁺) moiety. The oxoazanium moiety enhances solubility in polar solvents due to its ionic character . This compound is hypothesized to participate in cyanoamino acid metabolism pathways, as seen in soil treatments with structurally related compounds . However, its exact synthesis route and applications remain understudied compared to analogs.

Properties

CAS No.

117505-21-2

Molecular Formula

C11H8N3O+

Molecular Weight

198.205

IUPAC Name

(cyanoamino)-naphthalen-1-yl-oxoazanium

InChI

InChI=1S/C11H8N3O/c12-8-13-14(15)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,(H,13,15)/q+1

InChI Key

VUWCLHHFXRLBHH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2[N+](=O)NC#N

Origin of Product

United States

Preparation Methods

The synthesis of (Cyanoamino)-naphthalen-1-yl-oxoazanium typically involves the reaction of naphthalene derivatives with diazonium salts under specific conditions. One common method includes the reaction of 1-naphthylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with sodium cyanide to introduce the cyano group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(Cyanoamino)-naphthalen-1-yl-oxoazanium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Cyanoamino)-naphthalen-1-yl-oxoazanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyanoamino)-naphthalen-1-yl-oxoazanium involves its interaction with molecular targets through its azoxy and cyano functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The pathways involved include the activation of specific enzymes and the modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (Cyanoamino)-naphthalen-1-yl-oxoazanium, we compare its structural and functional attributes with five related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Findings References
This compound Naphthalene Cyanoamino, oxoazanium ~220 (estimated) Hypothesized role in cyanoamino metabolism
Naphthalen-1-ylmethanol Naphthalene Hydroxyl (–OH) 158.20 Hydrogen-bonded crystal structures
Naphthalen-1-ylmethyl 2-cyanoacetate Naphthalene Cyanoacetate ester 229.25 (CAS 143659-34-1) Intermediate in organic synthesis
2-(Cyanoamino)pyrimidines Pyrimidine Cyanoamino ~150–200 (varies) Fungicidal activity
N'-(Naphthalen-1-yl) acetohydrazide Naphthalene + hydrazide Acetohydrazide 202.23 Rotameric mixtures in solution

Structural and Functional Analysis

  • Naphthalen-1-ylmethanol: Unlike the target compound, this analog lacks nitrogen-based substituents. Its hydroxyl group forms O–H⋯O hydrogen bonds in crystals, favoring planar molecular arrangements . The absence of ionic groups reduces solubility in polar solvents compared to this compound.
  • Naphthalen-1-ylmethyl 2-cyanoacetate: Shares the naphthalene core and cyano group but replaces oxoazanium with an ester. This substitution increases lipophilicity, making it suitable as a synthetic intermediate rather than a bioactive agent .
  • 2-(Cyanoamino)pyrimidines: These fungicides demonstrate the bioactivity of cyanoamino groups in heterocyclic systems.
  • N'-(Naphthalen-1-yl) acetohydrazide : The hydrazide group introduces rotameric flexibility, contrasting with the rigid oxoazanium ion. This flexibility may limit crystalline order but enhance binding to dynamic biological targets .

Stability and Reactivity

  • The oxoazanium group in this compound confers pH-dependent solubility, ionizing in aqueous environments. This contrasts with neutral analogs like naphthalen-1-ylmethanol.
  • The cyanoamino group’s electrophilicity may lead to nucleophilic attack, akin to 2-cyanoacetate esters . However, the oxoazanium’s positive charge could stabilize intermediates in substitution reactions.

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